molecular formula C6H8CaO6 B12659311 Calcium 2,2'-(ethylenebis(oxy))bisacetate CAS No. 84864-57-3

Calcium 2,2'-(ethylenebis(oxy))bisacetate

Katalognummer: B12659311
CAS-Nummer: 84864-57-3
Molekulargewicht: 216.20 g/mol
InChI-Schlüssel: KVHWIQCOLIGYGJ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium 2,2’-(ethylenebis(oxy))bisacetate is a chemical compound with the molecular formula C10H14CaO8. It is a calcium salt of 2,2’-(ethylenebis(oxy))bisacetic acid. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 2,2’-(ethylenebis(oxy))bisacetate typically involves the reaction of calcium hydroxide with 2,2’-(ethylenebis(oxy))bisacetic acid. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction of the starting materials.

Industrial Production Methods

In industrial settings, the production of Calcium 2,2’-(ethylenebis(oxy))bisacetate follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the product. The final product is then purified through filtration and drying processes.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium 2,2’-(ethylenebis(oxy))bisacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in the reactions of Calcium 2,2’-(ethylenebis(oxy))bisacetate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of Calcium 2,2’-(ethylenebis(oxy))bisacetate depend on the type of reaction. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a range of substituted products.

Wissenschaftliche Forschungsanwendungen

Calcium 2,2’-(ethylenebis(oxy))bisacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a calcium supplement.

    Industry: It is used in the production of various industrial products, including polymers and coatings.

Wirkmechanismus

The mechanism of action of Calcium 2,2’-(ethylenebis(oxy))bisacetate involves its interaction with specific molecular targets. The compound can bind to calcium receptors and other proteins, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Calcium acetate: Another calcium salt with different chemical properties and applications.

    Calcium citrate: A commonly used calcium supplement with distinct solubility and bioavailability characteristics.

    Calcium gluconate: Used in medical applications for calcium supplementation and treatment of hypocalcemia.

Uniqueness

Calcium 2,2’-(ethylenebis(oxy))bisacetate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other calcium salts

Eigenschaften

CAS-Nummer

84864-57-3

Molekularformel

C6H8CaO6

Molekulargewicht

216.20 g/mol

IUPAC-Name

calcium;2-[2-(carboxylatomethoxy)ethoxy]acetate

InChI

InChI=1S/C6H10O6.Ca/c7-5(8)3-11-1-2-12-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2

InChI-Schlüssel

KVHWIQCOLIGYGJ-UHFFFAOYSA-L

Kanonische SMILES

C(COCC(=O)[O-])OCC(=O)[O-].[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.